molecular formula C31H41IN2O2 B1147976 3,3'-Di-n-heptyloxacarbocyanine (iodide) CAS No. 53213-83-5

3,3'-Di-n-heptyloxacarbocyanine (iodide)

Cat. No.: B1147976
CAS No.: 53213-83-5
M. Wt: 600.57
InChI Key:
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Description

3,3’-Di-n-heptyloxacarbocyanine (iodide) is a chemical compound with the empirical formula C31H41O2N2I1 and a molecular weight of 600.57 . It is a member of the oxacarbocyanine family, known for its applications in various scientific fields due to its unique chemical properties.

Scientific Research Applications

3,3’-Di-n-heptyloxacarbocyanine (iodide) has a wide range of applications in scientific research:

Safety and Hazards

The safety and handling instructions for 3,3’-Di-n-heptyloxacarbocyanine iodide include avoiding breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, or face protection. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .

Preparation Methods

The synthesis of 3,3’-Di-n-heptyloxacarbocyanine (iodide) typically involves the reaction of heptyl-substituted benzoxazole derivatives with appropriate cyanine dye precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,3’-Di-n-heptyloxacarbocyanine (iodide) undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,3’-Di-n-heptyloxacarbocyanine (iodide) involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for imaging and diagnostic purposes. The pathways involved include the excitation of electrons and subsequent emission of photons, which is the basis of its fluorescent properties .

Comparison with Similar Compounds

3,3’-Di-n-heptyloxacarbocyanine (iodide) can be compared with other similar compounds in the oxacarbocyanine family, such as:

  • 3,3’-Diethylthiadicarbocyanine iodide
  • 3,3’-Diethylthiadicarbocyanine perchlorate
  • 3,3’-Diethylthiadicarbocyanine chloride

These compounds share similar structural features but differ in their substituents and counterions, which can affect their chemical properties and applications. 3,3’-Di-n-heptyloxacarbocyanine (iodide) is unique due to its heptyl substituents, which may influence its solubility and interaction with biological systems .

Properties

IUPAC Name

3-heptyl-2-[3-(3-heptyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N2O2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJZLSIIEGUCQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53213-83-5
Record name Benzoxazolium, 3-heptyl-2-[3-(3-heptyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53213-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Diheptyloxacarboxycyanine iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Di-n-heptyloxacarbocyanine (iodide)
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3,3'-Di-n-heptyloxacarbocyanine (iodide)

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